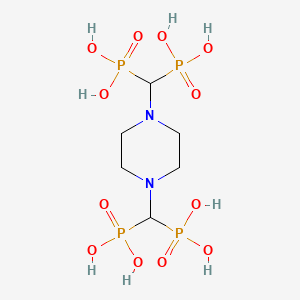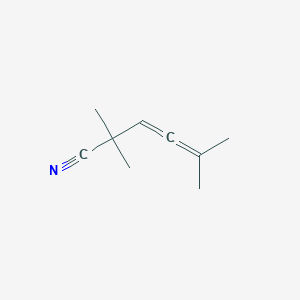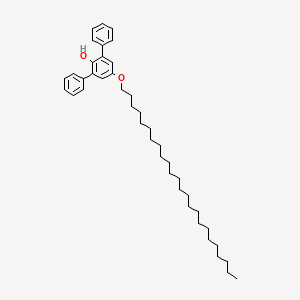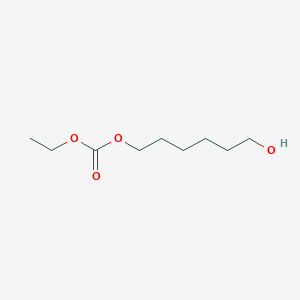
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- is a chemical compound with the molecular formula C6H18N2O12P4. It contains 42 atoms, including 18 hydrogen atoms, 6 carbon atoms, 2 nitrogen atoms, 12 oxygen atoms, and 4 phosphorus atoms . This compound is known for its structural analogy with the phosphate moiety and its coordination or supramolecular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonic acids can be synthesized using various methods. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Other methods include the use of dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid .
Industrial Production Methods: Industrial production of phosphonic acids often involves the direct use of phosphorous acid (H3PO3), which produces a phosphonic acid functional group simultaneously with the formation of the P-C bond . This method is favored due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphonic acid functional group, which features two hydroxy moieties, one P=O double bond, and one P-C bond .
Common Reagents and Conditions: Common reagents used in these reactions include bromotrimethylsilane, methanol, and hydrochloric acid . The conditions for these reactions typically involve acidic or basic environments, depending on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the dealkylation of dialkyl phosphonates under acidic conditions produces phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- has a wide range of scientific research applications. It is used in chemistry for the design of supramolecular or hybrid materials and for the functionalization of surfaces . In biology and medicine, it is employed for its bioactive properties, including drug and pro-drug development, bone targeting, and medical imaging . Additionally, it is used in industry for analytical purposes and as a phosphoantigen .
Wirkmechanismus
The mechanism of action of phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- involves its interaction with molecular targets and pathways. The compound’s phosphonic acid functional group allows it to coordinate with various metal ions and form stable complexes . This coordination ability is crucial for its bioactive properties and its use in supramolecular chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- include other phosphonic acids and their derivatives, such as aminophosphonic acids and organometallic phosphonic acids . These compounds share similar structural features and functional groups, allowing them to exhibit comparable properties.
Uniqueness: What sets phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- apart is its unique combination of the piperazine ring and the phosphonic acid functional groups. This combination enhances its coordination properties and bioactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
71230-70-1 |
|---|---|
Molekularformel |
C6H18N2O12P4 |
Molekulargewicht |
434.11 g/mol |
IUPAC-Name |
[[4-(diphosphonomethyl)piperazin-1-yl]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H18N2O12P4/c9-21(10,11)5(22(12,13)14)7-1-2-8(4-3-7)6(23(15,16)17)24(18,19)20/h5-6H,1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI-Schlüssel |
BQOSEXYGYUOASD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)



![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)



